![molecular formula C25H25FN2O2S B4580185 N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4580185.png)

N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Overview

Description

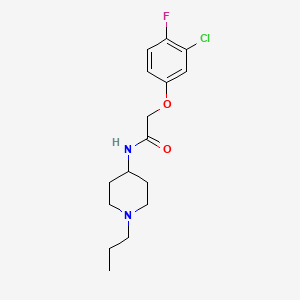

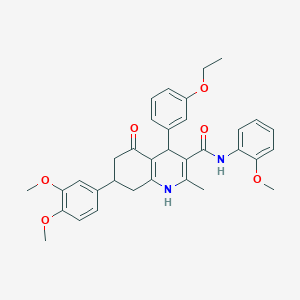

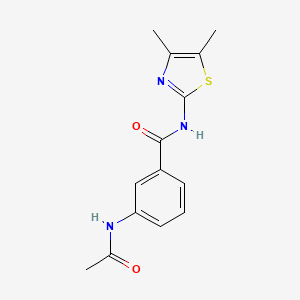

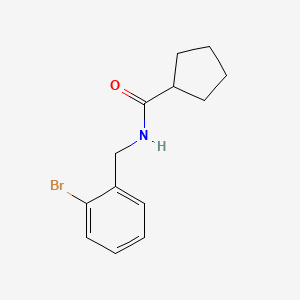

Thiophene derivatives, including N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, are of significant interest in medicinal chemistry due to their wide range of biological activities. These compounds have been synthesized and analyzed to understand their chemical and physical properties, molecular structure, and potential applications in various fields excluding drug usage and dosages.

Synthesis Analysis

The synthesis of thiophene derivatives generally involves condensation reactions, Gewald reactions, and cyclization techniques. For instance, the synthesis of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives is achieved through a series of reactions starting from basic thiophene compounds and undergoing transformations including condensation with various organic reagents (Amr et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as IR, 1H NMR, and MS spectral data. X-ray diffraction methods have been employed to determine the crystalline structure, showcasing how molecular conformation influences the compound's properties (Adib et al., 2015).

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including aromatization under specific conditions, indicating the presence of versatile functional groups that facilitate further chemical modifications. These reactions often enhance the compound's biological activities or alter their physical and chemical properties for specific applications (Youssef, 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's stability and applicability. For example, the synthesis and analysis of derivatives have shown that modifications in the thiophene ring influence the compound's solubility and thermal stability, which are essential for their practical applications (Yang et al., 2002).

Chemical Properties Analysis

The chemical properties, such as reactivity towards nucleophiles or electrophiles, are determined by the compound's functional groups. Studies on the reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with various reagents reveal insights into the electron-donating or withdrawing nature of the substituents, impacting the compound's chemical behavior and biological activities (Shams et al., 2010).

Scientific Research Applications

Synthesis and Characterization

Research on related compounds often involves their synthesis and characterization, providing a foundation for understanding their properties and potential applications. For example, the study of 2-aminothiophene derivatives and their application as disperse dyes highlights the synthesis process and how these compounds can be applied in the textile industry due to their coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989). Similarly, the synthesis of azo benzo[b]thiophene derivatives demonstrates the versatility of these compounds in creating a variety of colors for different applications (Sabnis & Rangnekar, 1989).

Biological Activity and Applications

Another area of interest is the biological activity of similar compounds, which could indicate potential therapeutic or biological research applications. The study on the antiarrhythmic, serotonin antagonist, and antianxiety activities of novel substituted thiophene derivatives synthesized from related carboxamides showcases a wide range of pharmacological activities, suggesting potential applications in developing new therapeutics (Amr et al., 2010).

Material Science Applications

In material science, the synthesis and characterization of hyperbranched polybenzoxazoles via poly(o-hydroxyamide) precursors demonstrate the potential of these compounds in creating high-performance polymers with excellent thermal stability, useful for various high-temperature applications (Hong, Jikei, & Kakimoto, 2003).

Chemical Reactions and Mechanisms

Research into the chemical reactions and mechanisms involving similar compounds provides insights into their reactivity and potential for synthesis of novel derivatives. The study on the reactions of diphenacylaniline and diphenacyl sulfide under Gewald conditions indicates the diversity of products that can be synthesized from related compounds, offering broad possibilities for chemical synthesis (Paul et al., 2013).

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN2O2S/c1-15-9-8-10-16(2)22(15)27-24(30)21-18-12-4-3-5-14-20(18)31-25(21)28-23(29)17-11-6-7-13-19(17)26/h6-11,13H,3-5,12,14H2,1-2H3,(H,27,30)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDBJIYJQADKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B4580105.png)

![methyl {5-[(4-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B4580125.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{3-methoxy-2-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4580129.png)

![2-(1-(3-methoxybenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4580140.png)

![2-[2-bromo-4-({[3-(dimethylamino)propyl]amino}methyl)-6-methoxyphenoxy]acetamide dihydrochloride](/img/structure/B4580143.png)

![ethyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B4580150.png)

![4-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4580167.png)

![3-(3-bromobenzyl)-5-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4580168.png)

![N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4580178.png)

![ethyl 3-benzyl-8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate](/img/structure/B4580194.png)